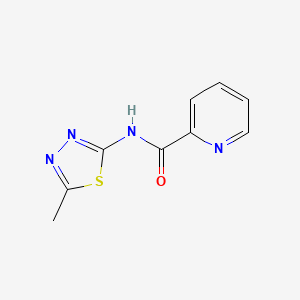

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, also known as N-(5-methyl-1,3,4-thiadiazol-2-yl)picolinamide, is a compound that has been synthesized and studied for its various biological activities Thiadiazole derivatives have been reported to interact with a variety of biological targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with their biological targets due to their mesoionic nature, which allows them to cross cellular membranes . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in its observed biological effects .

Biochemical Pathways

Based on the known targets of thiadiazole derivatives, it can be inferred that the compound may affect a variety of biochemical pathways related to the function of these targets .

Result of Action

Thiadiazole derivatives have been reported to have a broad spectrum of biological activities, including antimicrobial and anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets and the subsequent changes in cellular processes.

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the nitro group (if present) to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal activities.

Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide stands out due to its unique combination of a thiadiazole ring and a pyridine carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a thiadiazole moiety . Its molecular formula is C9H8N4OS with a molecular weight of approximately 196.24 g/mol. The presence of the methyl group on the thiadiazole enhances its chemical properties, making it a subject of interest for various biological studies.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

-

Anticancer Activity :

- The compound has shown potential in inhibiting cancer cell growth through various mechanisms including the inhibition of lipoxygenase enzymes , which are implicated in cancer progression. Studies have demonstrated that derivatives of thiadiazole can induce apoptosis and inhibit tyrosine kinase activity, crucial for cancer cell survival .

- In vitro studies using different cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) have shown that this compound can significantly reduce cell viability compared to standard anticancer drugs like doxorubicin .

- Enzyme Inhibition :

- Antimicrobial Properties :

The mechanisms by which this compound exerts its biological effects include:

- Binding to Enzymes : The compound likely binds to specific enzymes or receptors involved in metabolic pathways related to disease progression.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at various phases, depending on the type of cancer cell line studied .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole | C8H7N5O2S | Antimicrobial |

| N-(5-methylthiazol-2-yl)pyridine | C9H8N4S | Anticancer |

| N-(5-bromo-thiazol-2-yl)pyridine | C9H7BrN4S | Antifungal |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine | C9H8N4OS | Anticancer |

This table illustrates how the unique combination of thiadiazole and pyridine structures contributes to enhanced biological activity compared to other compounds lacking these functional groups .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological properties:

- A study evaluated a series of 1,3,4-thiadiazole derivatives for anticancer activity against various cell lines using MTT assays. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments .

- Another research focused on the enzyme inhibitory potential of these compounds against 15-lipoxygenase. The findings highlighted their capability to serve as novel anticancer agents by inhibiting this enzyme's activity .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBASSWNTKSWRSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.